1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

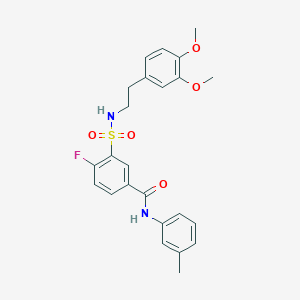

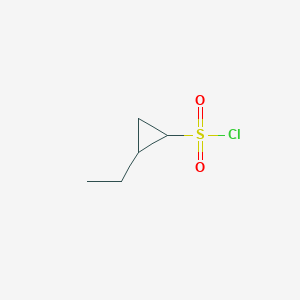

The compound “1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), attached to a phenyl group (a six-membered carbon ring), and a 2-chloro-4-fluorobenzyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, and the 2-chloro-4-fluorobenzyl group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms (chlorine and fluorine) might make it relatively polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing novel pyrazole derivatives, including structures related to 1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. These compounds are synthesized via various chemical reactions, characterized by their crystal structures, and analyzed for their potential applications in different fields:

- Xu and Shi (2011) detailed the synthesis and crystal structure of a pyrazole derivative, demonstrating the molecule's planarity and the specific directional interactions that contribute to its stability (Xu & Shi, 2011).

- Loh et al. (2013) explored the synthesis and crystal structures of N-substituted pyrazolines, highlighting the dihedral angles and molecular conformations that impact the compound's physical properties (Loh et al., 2013).

- Al-Ghamdi (2019) focused on the antimicrobial activity of novel pyrazole derivatives, indicating the potential of these compounds in medical applications (Al-Ghamdi, 2019).

Antimicrobial Activity

Several studies have synthesized pyrazole derivatives to evaluate their antimicrobial activities, suggesting their potential as therapeutic agents:

- Mistry, Desai, and Desai (2016) synthesized compounds with antimicrobial activity, demonstrating the chemical versatility and potential applications of pyrazole derivatives in creating new antibiotics (Mistry, Desai, & Desai, 2016).

Structural and Optical Properties

Research into the structural and optical properties of pyrazole derivatives, including those similar to 1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, has led to insights into their potential use in materials science, particularly in the development of fluorescent dyes and light-emitting diodes:

- Szlachcic et al. (2017) described the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, focusing on their high-fluorescence intensity and potential as emitters for organic light-emitting diodes (Szlachcic et al., 2017).

Molecular Docking and Biological Investigations

The molecular docking and biological investigations of pyrazole derivatives provide insights into their interactions with biological targets, offering a foundation for developing new pharmaceuticals:

- Mary et al. (2015) conducted a study on the infrared spectrum, structural and optical properties, and molecular docking of a pyrazole derivative, elucidating its potential phosphodiesterase inhibitory activity (Mary et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-16-8-15(19)7-6-13(16)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHDGOFTBZBPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)

![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)

![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2797120.png)

![4-bromo-N-{2-[4-(4-bromo-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2797121.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)